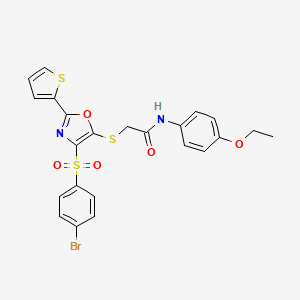![molecular formula C16H16ClNO3 B2583134 4-chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol CAS No. 1232823-23-2](/img/structure/B2583134.png)
4-chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol” is a biochemical used for proteomics research . It is brown in color .
Molecular Structure Analysis
The molecular formula of this compound is C16H16ClNO3 . The crystal structure details are not explicitly mentioned for this exact compound, but a similar compound has a monoclinic crystal structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 305.76 . It has a high melting point, greater than 350°C . The molar conductance is 16 Ohm^-1 cm^2 mol^-1 .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- A study by Rafique et al. (2022) focused on the synthesis and characterization of 4-aminophenol derivatives, including 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol. These compounds exhibited broad-spectrum antimicrobial and antidiabetic activities. They also showed significant inhibition of enzymes like amylase and glucosidase. DNA interaction studies suggest these compounds could be potential anticancer agents (Rafique et al., 2022).
Synthesis and Optoelectronic Properties
- Ashfaq et al. (2022) synthesized imine compounds, including 4-chloro-2-(((2,4-dimethylphenyl)imino)methyl)phenol. They investigated their crystal structures and conducted computational studies on their optoelectronic properties and bioactivity. These compounds showed potential inhibition properties against crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).
Therapeutical Potential and Synthesis
- Tatlidil et al. (2022) studied imines for their multipurpose pharmacophore applications. Compounds such as (E)-4-methyl-2-((o-tolylimino)methyl)phenol were synthesized and analyzed for their therapeutic potential. The study included molecular modeling and ADMET evaluation, indicating their potential as drug candidates (Tatlidil et al., 2022).
Corrosion Inhibition
- Elemike et al. (2017) synthesized Schiff base ligands like 4-(((4-ethylphenyl)imino)methyl)phenol and studied their corrosion inhibition potential. Their results showed these molecules could act as effective inhibitors against metal corrosion, which is significant in industrial applications (Elemike et al., 2017).
Spectroscopic Characterization
- Sen et al. (2017) conducted structural and spectroscopic characterization of (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol. This study highlighted its potential as an antioxidant compound through experimental and DFT investigations (Sen et al., 2017).
Antibacterial and Antioxidant Activities
- Oloyede-Akinsulere et al. (2018) synthesized and characterized various substituted salicylaldimines, including (E)-4-chloro-2-(((2-hydroxyphenyl)imino)methyl) phenol. Their antibacterial and antioxidant activities were evaluated, showing that such compounds have potential therapeutic applications (Oloyede-Akinsulere et al., 2018).
Fluorescence Detection
- Liu et al. (2015) reported on a compound, 4-chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol, with aggregation-induced emission (AIE) characteristics. They developed a derivative for fluorescence turn-on detection of cysteine, highlighting its potential in biochemical sensing applications (Liu et al., 2015).
Synthesis and Biological Activity
- Palreddy et al. (2015) synthesized novel Schiff base compounds like 4-Chloro-2-((1-phenyl-1H-tetrazol-5-ylimino)-methyl) phenol and investigated their biological activities. The study emphasized their potential as antimicrobial agents (Palreddy et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-[(2,5-dimethoxyphenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-4-6-16(21-2)12(8-14)10-18-9-11-7-13(17)3-5-15(11)19/h3-9,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUWDQQTPGCNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

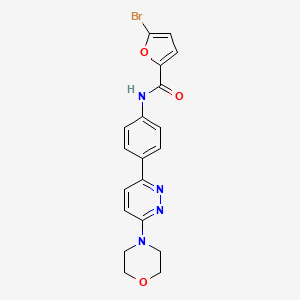
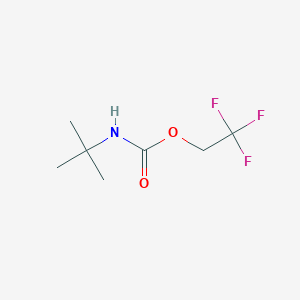
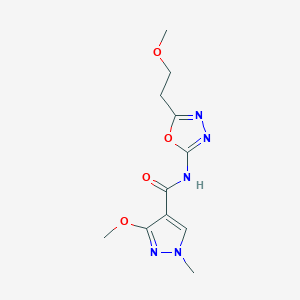
![2-(4-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2583060.png)
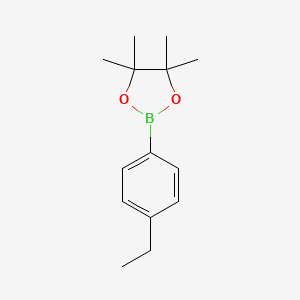
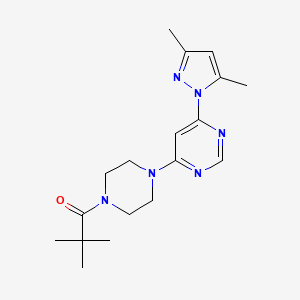
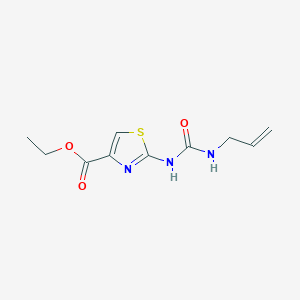
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2583064.png)
![Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone](/img/structure/B2583065.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2583066.png)
![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2583068.png)
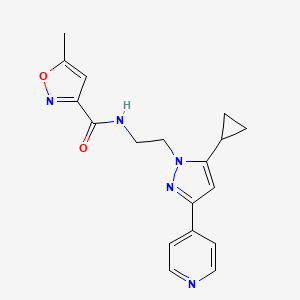
![N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide](/img/structure/B2583072.png)
